Cesium perfluoroheptanoate
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Overview
Description
Cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate is a cesium salt of a perfluorinated carboxylic acid. This compound is known for its unique properties due to the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and hydrophobicity. It is used in various scientific and industrial applications, particularly in fields requiring materials with exceptional stability and resistance to harsh conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate typically involves the reaction of cesium hydroxide with 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction can be represented as follows:
CsOH+C7H2F13COOH→CsC7H2F13COO+H2O
Industrial Production Methods
Industrial production of cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization and drying.
Chemical Reactions Analysis
Types of Reactions
Cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under specific conditions.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde.
Complexation Reactions: The cesium ion can form complexes with various ligands.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a catalyst.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Complexation Reactions: Involve ligands such as crown ethers or cryptands.
Major Products
Substitution Reactions: Produce substituted perfluoroheptanoates.
Reduction Reactions: Yield perfluoroheptanol or perfluoroheptanal.
Complexation Reactions: Form cesium-ligand complexes.
Scientific Research Applications
Cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants.
Mechanism of Action
The mechanism of action of cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate is primarily related to its ability to interact with various molecular targets through its fluorinated chain and cesium ion. The fluorinated chain imparts hydrophobicity and chemical resistance, while the cesium ion can participate in ionic interactions and complex formation. These properties make it effective in applications requiring stability and resistance to harsh conditions.
Comparison with Similar Compounds
Similar Compounds
- Cesium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
- Cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyloxirane
- Cesium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate
Uniqueness
Cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate is unique due to its specific fluorination pattern, which provides a balance of hydrophobicity and reactivity. Compared to similar compounds, it offers a distinct combination of thermal stability, chemical resistance, and the ability to form stable complexes with various ligands.
Biological Activity
Cesium perfluoroheptanoate (CsPFO) is a perfluoroalkyl substance (PFAS) characterized by its unique chemical structure, which includes a long hydrophobic fluorinated tail and a carboxylate head. This compound has garnered attention due to its potential applications in various fields, including environmental science, biochemistry, and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.
Chemical Structure
This compound has the following chemical formula: C7CsF13O2. Its structure consists of a seven-carbon chain fully substituted with fluorine atoms, making it highly hydrophobic and resistant to degradation.
Biological Activity Overview
The biological activity of CsPFO can be evaluated through various mechanisms including toxicity, interaction with biological membranes, and potential bioaccumulation. The following sections summarize key findings from recent studies.
Toxicity Studies
- Acute Toxicity : Research indicates that CsPFO exhibits low acute toxicity in aquatic organisms, but chronic exposure may lead to significant bioaccumulation and adverse effects on reproductive and developmental processes.
- Cellular Effects : In vitro studies have shown that CsPFO can disrupt cellular membranes, leading to altered permeability and potential cytotoxic effects. The compound's ability to form micelles in aqueous solutions enhances its interaction with cellular structures.
Interaction with Biological Systems
- Micelle Formation : CsPFO has been shown to self-assemble into micelles in aqueous environments. This property is critical for its function as a surfactant and influences its bioavailability. Studies using small-angle neutron scattering (SANS) have demonstrated that the presence of urea can modulate the size and shape of these micelles, affecting their interaction with biological membranes .
- Protein Binding : Computational studies suggest that CsPFO may bind to proteins, potentially altering their function. This binding affinity is influenced by the fluorinated nature of the compound, which enhances hydrophobic interactions.
Case Studies
Several case studies have been conducted to assess the biological activity of CsPFO:
- Aquatic Toxicology : A study examined the effects of CsPFO on fish species, revealing that exposure led to significant changes in behavior and physiology, including reduced locomotor activity and altered feeding patterns.
- Cell Line Experiments : In human cell lines, CsPFO exposure resulted in increased oxidative stress markers and apoptosis indicators, suggesting potential carcinogenic effects at higher concentrations.
Data Table: Summary of Biological Activity Findings
Properties
IUPAC Name |
cesium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF13O2.Cs/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGNHDXQPMGZNI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Cs+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7CsF13O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382501 |
Source
|
Record name | Cesium perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171198-24-6 |
Source
|
Record name | Cesium perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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